molecular formula C18H18N2OS B2782144 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole CAS No. 863001-43-8

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole

Cat. No.: B2782144
CAS No.: 863001-43-8
M. Wt: 310.42
InChI Key: KTKILFPZYUZLLO-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a dihydroisoquinoline moiety with a benzo[d]thiazole ring, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole typically involves multi-step organic reactions. One common method involves the palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction. This reaction uses formate esters as the source of carbon monoxide, providing a facile and efficient method for synthesizing enantiopure nitrogen-containing heterocyclic compounds .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the benzylic oxidation of tetrahydroisoquinoline derivatives using a catalytic amount of cerium ammonium nitrate (CAN) and a stoichiometric amount of sodium bromate (NaBrO3) as oxidants . These methods ensure high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like cerium ammonium nitrate.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole is unique due to its combined dihydroisoquinoline and benzo[d]thiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methoxy-7-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12-7-8-15(21-2)16-17(12)22-18(19-16)20-10-9-13-5-3-4-6-14(13)11-20/h3-8H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKILFPZYUZLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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